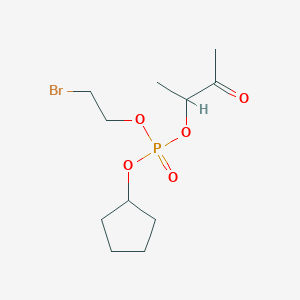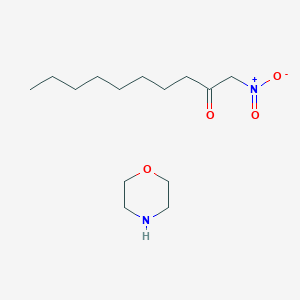
morpholine;1-nitrodecan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine;1-nitrodecan-2-one is a compound that combines the structural features of morpholine and a nitroalkane Morpholine is a six-membered heterocyclic compound containing both nitrogen and oxygen atoms, while 1-nitrodecan-2-one is a nitroalkane with a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of morpholine;1-nitrodecan-2-one typically involves the reaction of morpholine with 1-nitrodecan-2-one under controlled conditions. One common method is the nucleophilic substitution reaction where morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 1-nitrodecan-2-one. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. This may include controlling the temperature, pressure, and concentration of reactants. The product is then purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Morpholine;1-nitrodecan-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The morpholine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amine derivatives of this compound.
Substitution: Substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
Morpholine;1-nitrodecan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of morpholine;1-nitrodecan-2-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the morpholine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: A six-membered heterocyclic compound with nitrogen and oxygen atoms.
1-Nitrodecane: A nitroalkane with a nitro group attached to a decane chain.
2-Nitropropane: A nitroalkane with a nitro group attached to a propane chain.
Uniqueness
Morpholine;1-nitrodecan-2-one is unique due to the combination of the morpholine ring and the nitroalkane structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications.
Propiedades
Número CAS |
55922-40-2 |
|---|---|
Fórmula molecular |
C14H28N2O4 |
Peso molecular |
288.38 g/mol |
Nombre IUPAC |
morpholine;1-nitrodecan-2-one |
InChI |
InChI=1S/C10H19NO3.C4H9NO/c1-2-3-4-5-6-7-8-10(12)9-11(13)14;1-3-6-4-2-5-1/h2-9H2,1H3;5H,1-4H2 |
Clave InChI |
SXUYPAOGKWGNDU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(=O)C[N+](=O)[O-].C1COCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




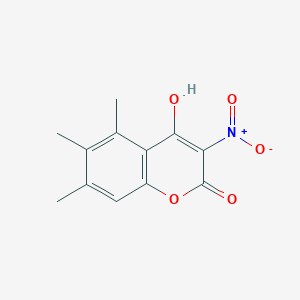
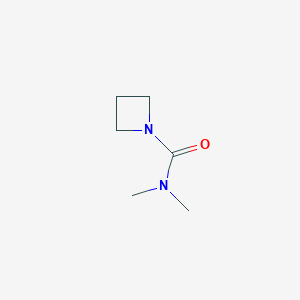
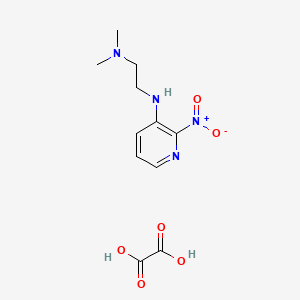
![4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine](/img/structure/B14624423.png)
![2-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl}quinoline](/img/structure/B14624437.png)

![N-[(4-Chlorophenyl)methyl]-1,1-diphenylmethanimine](/img/structure/B14624450.png)
![Dispiro[4.1.4.1]dodecan-6-one](/img/structure/B14624455.png)
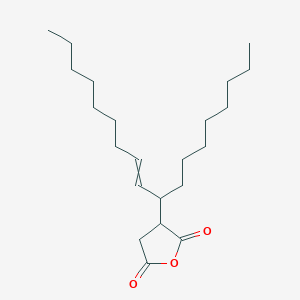
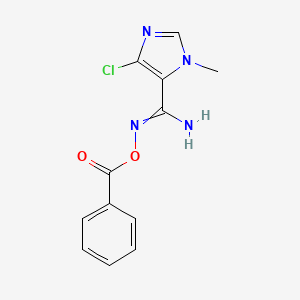
![Benzene, [4-(diethoxymethyl)-3-(1-methylethoxy)hexyl]-](/img/structure/B14624483.png)
